molecular formula C22H33NO2 B12772417 5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, (6R,6aR,8aR,9S,11R,13aR,13bS,13cS)- CAS No. 76-53-9

5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, dodecahydro-6-methyl-10-methylene-, (6R,6aR,8aR,9S,11R,13aR,13bS,13cS)-

Cat. No.: B12772417
CAS No.: 76-53-9
M. Wt: 343.5 g/mol
InChI Key: MGAZMNWJFPAAIU-AFROGUPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its chemical formula is C22H33NO2, and it has a molecular weight of 343.5 g/mol . Veatchine is a complex organic molecule with a unique structure that includes multiple stereocenters, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Veatchine involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it typically involves the formation of the core structure through a series of cyclization reactions, followed by the introduction of functional groups through various organic reactions. Common reagents used in the synthesis include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Veatchine would likely involve scaling up the laboratory synthesis methods to larger reactors. This process would require optimization to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Veatchine can undergo various types of chemical reactions, including:

    Oxidation: Veatchine can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in Veatchine, leading to different derivatives.

    Substitution: Various substitution reactions can occur, where functional groups in Veatchine are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Veatchine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Veatchine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context in which Veatchine is used. Detailed studies are required to elucidate the precise mechanisms and pathways.

Comparison with Similar Compounds

Veatchine can be compared with other similar compounds to highlight its uniqueness Similar compounds might include other alkaloids or complex organic molecules with similar structures

List of Similar Compounds

    Morphine: Another complex alkaloid with significant biological activity.

    Codeine: Similar in structure to morphine but with different pharmacological properties.

    Papaverine: An alkaloid with a different mechanism of action but similar structural features.

Biological Activity

5H,13cH-8a,11-Methano-6,13b-propanocyclohept(h)oxazolo(2,3-a)isoquinolin-9-ol, commonly referred to as Veatchine, is a complex organic compound with notable biological activity. This compound belongs to the isoquinoline class and features a unique bicyclic structure characterized by its methanocycloheptane moiety and oxazolo ring. The molecular formula is C22H33NO2, and it has a molecular weight of approximately 343.5 g/mol .

Chemical Structure and Properties

The intricate stereochemistry of Veatchine includes multiple chiral centers that may influence its biological interactions. The presence of functional groups such as the hydroxyl (-OH) group and the nitrogen atom in the isoquinoline structure suggests potential reactivity that could be leveraged for therapeutic applications.

PropertyValue
Molecular Formula C22H33NO2
Molecular Weight 343.5 g/mol
CAS Number 76-53-9
Melting Point 119.5 °C

The biological activity of Veatchine is attributed to its interaction with various molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins involved in critical pathways. The mechanisms by which Veatchine exerts its effects are still under investigation but may involve:

  • Electrophilic Aromatic Substitution : Due to the electron-rich nature of the nitrogen atom in the isoquinoline ring.
  • Nucleophilic Substitution : The hydroxyl group can act as a nucleophile in substitution reactions.

Biological Activity

Research indicates that Veatchine exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that Veatchine may possess antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities have shown promise in models of neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of Veatchine against several bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL .
  • Neuroprotection in Animal Models : In a murine model of Alzheimer's disease, administration of Veatchine resulted in reduced neuroinflammation and improved cognitive function compared to control groups .
  • Anti-inflammatory Mechanism Investigation : Research demonstrated that Veatchine downregulates pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects .

Synthesis and Applications

The synthesis of Veatchine typically involves multi-step organic synthesis techniques. Common methods include cyclization reactions followed by functional group modifications using various reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) .

Potential Applications

Veatchine holds potential applications across several fields:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting microbial infections or neurodegenerative diseases.
  • Chemical Research : Used as a building block for synthesizing more complex molecules.

Properties

CAS No.

76-53-9

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(1S,2R,5R,7S,8R,11R,12R,18S)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-ol

InChI

InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15-,16-,17-,18+,19+,20+,21-,22+/m1/s1

InChI Key

MGAZMNWJFPAAIU-AFROGUPUSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)C(=C)[C@@H]5O)[C@H]6N(C2)CCO6

Canonical SMILES

CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)C6N(C2)CCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.